molecular formula C15H18F3NO2 B7549819 3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid

3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid

Cat. No.: B7549819
M. Wt: 301.30 g/mol
InChI Key: RJVXQONFYNCSQC-UHFFFAOYSA-N
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Description

3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors One common approach is to start with the synthesis of 4-(trifluoromethyl)phenylpiperidine, which can be achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes and interactions, especially those involving fluorinated compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects. The piperidine ring and propanoic acid moiety also contribute to the compound’s overall activity by influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzylamine: This compound features a trifluoromethyl group attached to a benzylamine moiety, making it structurally similar but with different functional groups.

    4-(Trifluoromethyl)piperidine: Similar to the piperidine portion of the target compound, this molecule lacks the propanoic acid group.

    3-Methoxyphenylboronic acid: While not directly related, this compound shares a similar aromatic structure with different substituents.

Uniqueness

3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid is unique due to its combination of a trifluoromethyl group, piperidine ring, and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c16-15(17,18)13-3-1-11(2-4-13)12-5-8-19(9-6-12)10-7-14(20)21/h1-4,12H,5-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVXQONFYNCSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)C(F)(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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